molecular formula C9H6BrF3O3 B2436923 (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid CAS No. 689300-81-0

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid

Cat. No.: B2436923
CAS No.: 689300-81-0
M. Wt: 299.043
InChI Key: TZPQVLOQECAMIC-UHFFFAOYSA-N
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Description

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid (CAS 689300-81-0) is a high-value phenoxy-acetic acid derivative with a molecular formula of C9H6BrF3O3 and a molecular weight of 299.04 g/mol . This compound is characterized by a bromo substituent and a trifluoromethyl group on its phenoxy ring structure, features that are often incorporated to fine-tune the properties of larger molecules, such as their metabolic stability, lipophilicity, and electronic characteristics . As a molecular building block, it is designed for synthetic chemistry applications, particularly in the development of novel bioactive molecules and pharmaceutical candidates . The presence of both the bromine and carboxylic acid functional groups provides versatile handles for further chemical modification through various coupling reactions, making it a useful intermediate in medicinal chemistry and drug discovery research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPQVLOQECAMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Etherification via Williamson Synthesis

The most direct route involves Williamson ether synthesis , where 2-bromo-4-trifluoromethylphenol reacts with chloroacetic acid under basic conditions. This method leverages the phenoxide ion’s nucleophilicity to displace the chloride in chloroacetic acid.

Procedure :

  • Reaction Setup :
    • Dissolve 2-bromo-4-trifluoromethylphenol (1.0 equiv) in anhydrous dimethylformamide (DMF).
    • Add potassium carbonate (2.5 equiv) to deprotonate the phenol, forming the phenoxide ion.
    • Introduce chloroacetic acid (1.2 equiv) dropwise at 0–5°C to minimize side reactions.
  • Reaction Conditions :

    • Heat the mixture to 80–90°C for 6–8 hours under nitrogen atmosphere.
    • Monitor reaction progress via thin-layer chromatography (TLC).
  • Workup :

    • Cool the mixture, dilute with ice water, and acidify to pH 2–3 using hydrochloric acid.
    • Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate.
    • Purify via recrystallization from ethanol/water (yield: 70–85%).

Key Considerations :

  • The trifluoromethyl group’s electron-withdrawing effect enhances the phenol’s acidity, facilitating deprotonation.
  • Excess base ensures complete conversion but may promote hydrolysis of chloroacetic acid.

Ester Intermediate Hydrolysis

An alternative approach synthesizes the methyl ester derivative first, followed by hydrolysis to the carboxylic acid. This two-step method improves yield control and simplifies purification.

Step 1: Synthesis of (2-Bromo-4-trifluoromethyl-phenoxy)-acetic Acid Methyl Ester

  • Reagents : 2-bromo-4-trifluoromethylphenol, methyl chloroacetate, potassium carbonate, DMF.
  • Procedure :
    • React the phenol with methyl chloroacetate (1.1 equiv) in DMF at 60°C for 5 hours.
    • Isolate the ester via extraction and column chromatography (yield: 90–95%).

Step 2: Saponification of the Ester

  • Reagents : Ester intermediate, sodium hydroxide, THF/water.
  • Procedure :
    • Reflux the ester with 2M NaOH in THF/water (1:1) for 3 hours.
    • Acidify with HCl to precipitate the carboxylic acid.
    • Filter and recrystallize from ethyl acetate (yield: 85–90%).

Advantages :

  • The ester’s higher solubility simplifies handling during intermediate steps.
  • Hydrolysis conditions are mild, minimizing decomposition of acid-sensitive groups.

Comparative Analysis of Synthetic Routes

Parameter Direct Etherification Ester Hydrolysis
Steps 1 2
Overall Yield 70–85% 77–86%
Purification Ease Moderate High
Reagent Cost Low Moderate

Critical Insights :

  • The direct method is faster but requires stringent control over reaction conditions to avoid byproducts.
  • The ester hydrolysis route offers higher purity at the cost of an additional step.

Mechanistic Insights

The Williamson synthesis proceeds via an SN2 mechanism , where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid. The trifluoromethyl group’s inductive effect stabilizes the transition state, accelerating the reaction. In contrast, ester hydrolysis involves nucleophilic acyl substitution , where hydroxide ions cleave the ester bond to form the carboxylate, which is protonated during workup.

Industrial Scalability and Challenges

Scaling up these methods necessitates addressing:

  • Solvent Volume : DMF, while effective, is costly for large-scale use. Alternatives like acetone or toluene may be explored.
  • Waste Management : Bromide byproducts require careful disposal due to environmental regulations.
  • Purification : Recrystallization becomes less efficient at scale; chromatography is impractical. Gradient crystallization or distillation may be employed.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-trifluoromethyl-phenoxy-acetic acid.

    Substitution: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2-trifluoromethyl-phenoxy-acetic acid.

    Substitution: Formation of various substituted phenoxy-acetic acids depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The phenoxy group enhances its solubility and facilitates its transport across biological membranes. The exact pathways and molecular targets are still under investigation, but the compound is known to exhibit significant biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-trifluoromethylphenol
  • 2-Bromo-5-trifluoromethylphenol
  • 2-Bromo-4-trifluoromethylphenoxybenzoic acid

Uniqueness

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. Additionally, the phenoxy-acetic acid moiety provides versatility in its applications across various fields of research.

Biological Activity

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-bromo-4-trifluoromethylphenol and chloroacetic acid under basic conditions. Sodium hydroxide or potassium carbonate is commonly used as a base to facilitate this reaction. The overall reaction can be summarized as follows:

C6H3BrF3O+ClCH2COOHNaOHC6H3BrF3OCOOH+NaCl\text{C}_6\text{H}_3\text{BrF}_3\text{O}+\text{ClCH}_2\text{COOH}\xrightarrow{\text{NaOH}}\text{C}_6\text{H}_3\text{BrF}_3\text{OCOOH}+\text{NaCl}

The biological activity of this compound is attributed to its structural components, particularly the bromine and trifluoromethyl groups. These groups enhance the compound's reactivity and ability to form stable complexes with biomolecules. The phenoxy group contributes to increased solubility, facilitating transport across biological membranes.

Interaction with Biomolecules

Research indicates that this compound may interact with various molecular targets, influencing pathways involved in cell signaling and metabolic processes. The exact mechanisms remain an area of active investigation, but preliminary studies suggest potential roles in modulating enzyme activity and receptor interactions.

Antimicrobial Properties

Several studies have assessed the antimicrobial activity of this compound against different pathogens. For example, it has shown promising results against Mycobacterium tuberculosis strains, with minimum inhibitory concentration (MIC) values indicating moderate to potent activity.

Pathogen MIC (μg/mL)
M. tuberculosis H37Rv4
Rifampicin-resistant M. tuberculosis4
Isoniazid-resistant M. tuberculosis32

These findings suggest that structural modifications of the compound could lead to the development of novel antitubercular agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, although specific IC50 values and mechanisms are still under investigation. The presence of the trifluoromethyl group appears to enhance its potency compared to non-fluorinated analogs.

Case Studies

  • Antitubercular Activity : A study conducted on a series of derivatives related to this compound demonstrated significant antitubercular activity against resistant strains of M. tuberculosis. The most potent derivative exhibited an MIC comparable to standard treatments, indicating potential for clinical application .
  • Anticancer Studies : In another case, derivatives were tested against the NCI-60 cancer cell line panel, revealing varied levels of growth inhibition across different cancer types. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance anticancer efficacy .

Q & A

Q. What are the standard synthetic routes for (2-bromo-4-trifluoromethyl-phenoxy)-acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via regioselective bromination of a trifluoromethyl-substituted phenylacetic acid precursor. A common approach involves reacting 4-trifluoromethylphenoxyacetic acid with bromine (Br₂) in acetic acid under controlled temperature (20–25°C) and stoichiometric conditions. For example, bromine (1.0 equiv.) in glacial acetic acid is added dropwise to the precursor, followed by stirring for 1–2 hours . Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Optimization focuses on minimizing side reactions (e.g., di-bromination) by adjusting reaction time, bromine concentration, and temperature .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions (e.g., bromine and trifluoromethyl groups). The deshielding effect of bromine and splitting patterns in aromatic protons confirm regiochemistry .
  • X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL or similar software) resolves bond angles and hydrogen-bonding motifs. For example, the trifluoromethyl group’s electron-withdrawing effects can tilt substituents by 78–80° relative to the phenyl ring .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Methodological Answer:

  • In vitro assays: Use enzyme inhibition studies (e.g., fluorescence-based assays) or cell viability assays (e.g., MTT) to screen for activity. For instance, test interactions with cyclooxygenase (COX) or kinases due to structural similarity to bioactive arylacetic acids .
  • Binding studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins .
  • Solubility and stability: Pre-screen in PBS or DMSO to ensure compound integrity under assay conditions .

Advanced Research Questions

Q. How can electron-withdrawing substituents (e.g., Br, CF₃) influence reaction mechanisms in derivatization?

Methodological Answer: The bromine and trifluoromethyl groups direct electrophilic substitution reactions (e.g., Suzuki coupling) to specific positions. Density functional theory (DFT) calculations predict reactivity by analyzing electron density maps and Fukui indices. Experimentally, monitor reaction intermediates via LC-MS or in situ IR to track regioselectivity. For example, the CF₃ group’s strong electron-withdrawing effect increases the acidity of adjacent phenolic -OH groups, altering reaction pathways in nucleophilic substitutions .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Control experiments: Verify compound purity via HPLC (>95%) and confirm structural integrity with NMR/MS .
  • Assay standardization: Replicate studies under identical conditions (e.g., cell line, incubation time, concentration). For instance, discrepancies in IC₅₀ values may arise from variations in serum content or solvent (DMSO vs. PBS) .
  • Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables like pH sensitivity or metabolite interference .

Q. What strategies optimize crystallographic refinement for this compound’s derivatives?

Methodological Answer:

  • Data collection: Use synchrotron radiation or low-temperature (100 K) settings to enhance diffraction resolution (<1.0 Å).
  • Software tools: Refine structures with SHELXL-2018, applying restraints for disordered trifluoromethyl or bromine atoms. Hydrogen-bonding networks (e.g., R₂²(8) dimers) are modeled using O–H···O distance constraints .
  • Validation: Cross-check refinement with PLATON or CCDC Mercury to ensure geometric accuracy (e.g., bond angles within 2σ of expected values) .

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